molecular formula C6H4BrIN4 B13935091 6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine

6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine

Cat. No.: B13935091
M. Wt: 338.93 g/mol
InChI Key: OCNHRXAWAIIKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine typically involves the bromination and iodination of imidazo[1,2-A]pyrazine derivatives. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms allows for versatile functionalization and modification, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H4BrIN4

Molecular Weight

338.93 g/mol

IUPAC Name

6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C6H4BrIN4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11)

InChI Key

OCNHRXAWAIIKGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)N)Br)I

Origin of Product

United States

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